molecular formula C14H12FN3 B5861228 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5861228
M. Wt: 241.26 g/mol
InChI Key: LMZRSYXAUIEINA-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and two methyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoroaniline with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It has shown promise as an anti-inflammatory, anticancer, and antimicrobial agent in preclinical studies.

    Industry: The compound’s photophysical properties make it suitable for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazolo[1,5-a]pyrimidine core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 2-(3-methylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to its analogs, 2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZRSYXAUIEINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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